molecular formula C17H14O6 B192012 7,3'-Di-O-methylorobol CAS No. 104668-88-4

7,3'-Di-O-methylorobol

Cat. No.: B192012
CAS No.: 104668-88-4
M. Wt: 314.29 g/mol
InChI Key: NMQZMHHAWZDJOJ-UHFFFAOYSA-N
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Description

5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid commonly found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone typically involves multiple steps. One common method starts with the conversion of eugenol, a major component of clove oil, into 3,4-dimethoxybenzyl cyanide. This intermediate is then subjected to a Hoeben-Hoesch reaction with phloroglucinol in the presence of a Lewis acid catalyst, such as zinc chloride, to produce 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate). The final cyclization step involves reagents like boron trifluoride etherate, dimethylformamide, and phosphorus oxychloride, yielding 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the synthetic route described above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5,4’-Dihydroxy-7,3’-dimethoxyisoflavone has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of isoflavones.

    Biology: Investigated for its potential antioxidant and anti-inflammatory effects.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Comparison with Similar Compounds

Uniqueness: 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone stands out due to its specific substitution pattern, which may confer unique biological activities and reactivity compared to other isoflavones. Its dual hydroxyl and methoxy groups provide a balance of hydrophilic and lipophilic properties, enhancing its potential as a versatile bioactive compound.

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZMHHAWZDJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314292
Record name 7,3′-Di-O-methylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

104668-88-4
Record name 7,3′-Di-O-methylorobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104668-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,3′-Di-O-methylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 °C
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone relate to its activity compared to other compounds in the study?

A: While the study doesn't delve deep into structure-activity relationships, it reveals that 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone exhibited significant inhibition (almost 75%) of GST activity. [] Interestingly, another isoflavone identified in the study, 5,4′-dihydroxy-7,5′,3′-trimethoxyisoflavone, demonstrated the strongest GST inhibition. [] This observation suggests that the number and position of methoxy groups on the isoflavone skeleton could play a crucial role in determining their inhibitory potency against GST. Further investigations focusing on structural modifications and their impact on activity are necessary to establish a concrete structure-activity relationship.

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